2H-1,2-Oxazine, tetrahydro-2,3-dimethyl-

Lipophilicity Regioisomer comparison Drug-likeness

2H-1,2-Oxazine, tetrahydro-2,3-dimethyl- (synonyms: 2,3-dimethyloxazinane, 2,3-dimethyl-[1,2]oxazinane; CAS 53544-31-3) is a fully saturated six-membered N,O-heterocycle belonging to the 1,2-oxazinane subclass. With molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol, it bears an N-methyl group at position 2 and a C-methyl substituent at position 3 of the tetrahydro-1,2-oxazine ring.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 53544-31-3
Cat. No. B15469367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2-Oxazine, tetrahydro-2,3-dimethyl-
CAS53544-31-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CCCON1C
InChIInChI=1S/C6H13NO/c1-6-4-3-5-8-7(6)2/h6H,3-5H2,1-2H3
InChIKeyRDTKHBXRKVBVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,2-Oxazine, Tetrahydro-2,3-dimethyl- (CAS 53544-31-3): Physicochemical Baseline and Scaffold Identity for Procurement Assessment


2H-1,2-Oxazine, tetrahydro-2,3-dimethyl- (synonyms: 2,3-dimethyloxazinane, 2,3-dimethyl-[1,2]oxazinane; CAS 53544-31-3) is a fully saturated six-membered N,O-heterocycle belonging to the 1,2-oxazinane subclass [1]. With molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol, it bears an N-methyl group at position 2 and a C-methyl substituent at position 3 of the tetrahydro-1,2-oxazine ring [2]. The scaffold is characterized by a directly connected nitrogen–oxygen (N–O) bond within the ring—a structural feature that distinguishes 1,2-oxazines from the more common 1,4-oxazine (morpholine) and 1,3-oxazine isomers and confers unique conformational preferences, electronic properties, and hydrogen-bonding capacity [3]. This compound is catalogued as a synthetic intermediate and screening compound within the broader oxazine chemical space that has attracted interest in medicinal chemistry for glycosidase inhibition, antimicrobial, and anticancer applications [4].

Why Generic 1,2-Oxazinane or Morpholine Analogs Cannot Substitute for 2H-1,2-Oxazine, Tetrahydro-2,3-dimethyl- in Structure-Sensitive Applications


Within the tetrahydrooxazine family, even subtle alterations in N- vs C-methylation pattern, regioisomerism (1,2- vs 1,3- vs 1,4-oxazine), or methylation count produce measurable divergences in lipophilicity, polar surface area (PSA), ionization energy, and conformational equilibrium that cannot be compensated for by simple molar equivalence [1]. The 2,3-dimethyl substitution pattern on the 1,2-oxazine scaffold yields a predicted LogP of 0.97 and PSA of 12.47 Ų—values that differ substantially from the unsubstituted 1,2-oxazinane (LogP ≈ 0.30–0.63; PSA 21.26 Ų) and from the regioisomeric 2,4-dimethylmorpholine (LogP 0.27; PSA 12.47 Ų), despite identical molecular formula [2][3]. Moreover, the N–O bond intrinsic to 1,2-oxazines confers a distinct conformational preference (N-substituent equatorial by ~1.9 kcal/mol) and electronic profile (ionization energy modulated by N-alkylation) that are absent in the 1,4-oxazine (morpholine) scaffold [4][5]. Consequently, interchanging in-class compounds without verifying these quantitative physicochemical and conformational parameters risks compromising structure-activity relationships, chromatographic retention behaviour, or target engagement in any application where scaffold pre-organization matters.

Product-Specific Quantitative Differentiation Evidence for 2H-1,2-Oxazine, Tetrahydro-2,3-dimethyl- (CAS 53544-31-3) vs. Closest Analogs


Lipophilicity Divergence: 2,3-Dimethyl-1,2-oxazinane vs. 2,4-Dimethylmorpholine (1,4-Oxazine Regioisomer) at Identical Molecular Formula

Despite sharing the identical molecular formula (C₆H₁₃NO, MW 115.17) and equivalent polar surface area (PSA = 12.47 Ų), 2,3-dimethyl-1,2-oxazinane (the 1,2-oxazine isomer) exhibits a predicted LogP of 0.97 [1], which is approximately 3.5-fold higher (0.70 log units) than that of 2,4-dimethylmorpholine (LogP = 0.2748), the corresponding 1,4-oxazine regioisomer [2]. This difference arises from the distinct positioning of the ring heteroatoms: in the 1,2-oxazine scaffold the contiguous N–O bond alters the local dipole and hydrogen-bonding capacity relative to the 1,4-oxazine arrangement where oxygen and nitrogen are separated by two methylene units, leading to measurably different partitioning behaviour.

Lipophilicity Regioisomer comparison Drug-likeness LogP Chromatographic retention

Polar Surface Area Modulation by N,C-Dimethylation: 2,3-Dimethyl-1,2-oxazinane vs. Unsubstituted 1,2-Oxazinane

Introduction of the N-methyl and C-3-methyl substituents onto the parent 1,2-oxazinane scaffold reduces the topological polar surface area (TPSA) from 21.26 Ų (unsubstituted 1,2-oxazinane, CAS 36652-42-3) [1] to 12.47 Ų (2,3-dimethyl-1,2-oxazinane, CAS 53544-31-3) [2]—a reduction of 8.79 Ų (41% decrease). Simultaneously, the LogP increases from approximately 0.30–0.63 (unsubstituted) to 0.97 (dimethylated) [2][3]. This dual shift—lower PSA, higher LogP—is consistent with systematic methylation-driven masking of hydrogen-bonding capacity at both the nitrogen (N–H → N–CH₃) and the oxygen-adjacent carbon positions.

Polar surface area Methylation effect BBB permeability Oral bioavailability Physicochemical profiling

Ionization Energy Gradient Across N-Alkylation States: Evidence from Photoelectron Spectroscopy of Tetrahydro-1,2-oxazines

Photoelectron (PE) spectroscopic data from the NIST Chemistry WebBook, compiled from the foundational study by Rademacher and Freckmann (1978), reveal a systematic decrease in vertical ionization energy (IE) with increasing N-alkyl substitution on the tetrahydro-1,2-oxazine scaffold [1]. The unsubstituted parent 1,2-oxazinane exhibits IE = 9.00 eV; N-methyl substitution lowers IE to 8.66 eV (Δ = −0.34 eV); and N-tert-butyl substitution further reduces IE to 8.27 eV (Δ = −0.73 eV from parent) [2][3]. For 2,3-dimethyl-1,2-oxazinane (CAS 53544-31-3)—bearing both an N-methyl group and a C-3 methyl group—the ionization energy is expected to fall between 8.66 eV and 8.27 eV based on the additive electron-donating effects of N- and C-alkylation, representing a substantial electronic differentiation from the unsubstituted scaffold.

Ionization energy Photoelectron spectroscopy N-alkylation Electronic structure Oxidation potential

Conformational Pre-Organization: N-Methyl Equatorial Preference in Tetrahydro-1,2-oxazines of ~1.9 kcal/mol

Infrared intensity and electric dipole moment measurements on tetrahydro-1,2-oxazines demonstrate that an N-methyl substituent strongly favours the equatorial position by approximately 1.9 kcal mol⁻¹ relative to the axial orientation [1]. This contrasts with tetrahydro-1,3-oxazines, where the N–H (or N-substituent) predominantly occupies the axial position, as determined by the same experimental methods [2]. For 2,3-dimethyl-1,2-oxazinane (CAS 53544-31-3), the N-methyl group at position 2 is therefore conformationally locked equatorial, while the C-3 methyl group introduces additional steric and stereoelectronic constraints at the ring carbon adjacent to oxygen. This dual-substitution pattern produces a well-defined conformational ensemble distinct from mono-substituted or regioisomeric oxazinanes, with implications for receptor fit and molecular recognition.

Conformational analysis N-methyl equatorial preference Molecular recognition Scaffold pre-organization Entropic benefit

Tetrahydrooxazine Scaffold as Privileged Glycosidase Inhibitor Chemotype: Mechanistic Differentiation from Isofagomine and 1-Deoxynojirimycin

Comprehensive kinetic, thermodynamic, and structural dissection of tetrahydrooxazine-derived inhibitors bound to β-glucosidases (Thermotoga maritima family GH-1 β-glucosidase and Bacillus agaradhaerens endoglucanase Cel5A) revealed Ki values around 500 nM [1]. Critically, the pH dependence of 1/Ki for tetrahydrooxazine inhibitors mirrored the pH dependence of kcat/Km for both enzymes—a mechanistic congruence not observed with the benchmark glycosidase inhibitors isofagomine or 1-deoxynojirimycin, which display divergent pH-activity profiles [2]. Isothermal titration calorimetry further showed that tetrahydrooxazine binding is driven by a large favourable enthalpy partially offset by unfavourable entropy, a thermodynamic signature distinct from that of isofagomine (entropically driven) and 1-deoxynojirimycin [2]. The dihydrooxazine precursor exhibited weaker inhibition (Ki = 27 and 35 µM against two β-glucosidases), demonstrating that saturation of the 5,6-double bond to form the tetrahydrooxazine improves inhibitory potency by approximately 50- to 70-fold [3].

Glycosidase inhibition Transition-state mimicry pH-dependent inhibition Thermodynamic signature Scaffold comparison

N–O Bond Liability as a Synthetic Handle: Differentiation from Morpholine Scaffolds in Ring-Opening and Rearrangement Chemistry

The defining structural feature of the 1,2-oxazine scaffold—the directly connected nitrogen–oxygen single bond—provides a synthetic liability that is absent in morpholine (1,4-oxazine) analogs. Tetrahydro-1,2-oxazines can undergo selective N–O bond reduction (e.g., with Zn/AcOH or catalytic hydrogenation) to yield 1,4-amino alcohols, a transformation that has been exploited in the stereocontrolled synthesis of iminosugars, alkaloids (sedamine, monomorine), and polyhydroxylated amine derivatives [1]. The 2,3-dimethyl substitution pattern on CAS 53544-31-3 places a methyl group at the C-3 position adjacent to the ring oxygen, which can influence the regioselectivity and stereochemical outcome of N–O bond cleavage relative to unsubstituted or C-4/C-5/C-6-methylated 1,2-oxazinanes—a parameter documented in conformational equilibria studies showing that oxygen is a 'softer' atom than nitrogen in this ring system, leading to position-dependent transannular interactions [2].

N–O bond cleavage Synthetic intermediate Ring-opening Amino alcohol precursor Scaffold diversification

Optimal Research and Industrial Application Scenarios for 2H-1,2-Oxazine, Tetrahydro-2,3-dimethyl- (CAS 53544-31-3) Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Low PSA and Controlled Lipophilicity

With a TPSA of 12.47 Ų and LogP of 0.97, 2,3-dimethyl-1,2-oxazinane occupies a favourable physicochemical space for blood-brain barrier penetration—significantly below the ~20 Ų TPSA threshold associated with CNS access [1]. The 41% reduction in PSA relative to the unsubstituted 1,2-oxazinane parent (TPSA 21.26 Ų) makes this compound a superior choice for fragment-based or diversity-oriented screening libraries targeting CNS indications, where the unsubstituted parent or the 1,4-oxazine regioisomer 2,4-dimethylmorpholine (LogP 0.27, which may be insufficiently lipophilic for optimal CNS partitioning) would be less suitable. Procurement of the specifically 2,3-dimethylated 1,2-oxazine isomer ensures the intended physicochemical profile without requiring additional synthetic manipulation.

Synthetic Methodology Development Exploiting N–O Bond Cleavage for Chiral 1,4-Amino Alcohol Synthesis

For research groups developing stereoselective routes to 1,4-amino alcohols—key intermediates in alkaloid and iminosugar synthesis—2,3-dimethyl-1,2-oxazinane provides the essential N–O bond that serves as a traceless synthetic handle [2]. Unlike morpholine-based starting materials, which lack this reactive functionality, the 1,2-oxazine scaffold can be reductively cleaved to reveal the latent amino alcohol motif. The C-3 methyl substituent may influence the stereochemical course of N–O bond reduction and subsequent transformations through transannular 1,3-interactions, offering a degree of stereoelectronic control not available from mono-substituted or unsubstituted 1,2-oxazinanes.

Glycosidase Inhibitor Lead Optimization Using Tetrahydrooxazine Scaffold with Validated Mechanistic Differentiation

The tetrahydrooxazine scaffold has been structurally and thermodynamically validated as a glycosidase inhibitor chemotype with a unique pH-activity mirroring profile not shared by isofagomine or 1-deoxynojirimycin [3]. For teams pursuing novel glycoside hydrolase inhibitors, 2,3-dimethyl-1,2-oxazinane (CAS 53544-31-3) offers the core 1,2-oxazinane framework with pre-installed N- and C-methyl groups that can serve as protecting groups or be further functionalized. The class-level Ki benchmark of ~500 nM for polyhydroxylated tetrahydrooxazine derivatives [4] provides a quantitative reference point for evaluating the potency of new analogs derived from this scaffold.

Physicochemical Comparator and Negative Control in Regioisomer Profiling Studies

The substantial LogP divergence between 2,3-dimethyl-1,2-oxazinane (LogP 0.97) and its 1,4-oxazine regioisomer 2,4-dimethylmorpholine (LogP 0.27), despite identical molecular formula and PSA, makes this compound an ideal paired comparator in studies aimed at deconvoluting the contribution of heteroatom positioning to ADME properties, target engagement, or chromatographic behaviour [5]. Procurement of both isomers enables well-controlled head-to-head experiments where molecular weight, PSA, and heavy atom count are held constant while scaffold topology is varied.

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